molecular formula C9H9BrN2O B13882816 N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide

N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide

Cat. No.: B13882816
M. Wt: 241.08 g/mol
InChI Key: YLVYBPQBAIKETD-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

N-(6-bromopyridin-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C9H9BrN2O/c10-7-2-1-3-8(11-7)12-9(13)6-4-5-6/h1-3,6H,4-5H2,(H,11,12,13)

InChI Key

YLVYBPQBAIKETD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with cyclopropanecarboxamide under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and solvents to facilitate the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Biological Activity

N-(6-Bromopyridin-2-YL)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Structural Characteristics

The compound features:

  • Cyclopropane ring : Provides rigidity and influences its interaction with biological targets.
  • Carboxamide functional group : Increases solubility and bioavailability.
  • Brominated pyridine moiety : The bromine atom at the 6-position enhances reactivity and specificity in biological interactions.

The molecular formula for this compound is C11_{11}H10_{10}BrN3_{3}O, with a molecular weight of approximately 241.09 g/mol .

This compound exhibits its biological activity primarily through:

  • Enzyme inhibition : The compound interacts with specific enzymes, modulating their activity and influencing various metabolic pathways.
  • Receptor binding : It may bind to receptors, altering signaling pathways that affect physiological responses.

The presence of the bromine atom is crucial for enhancing binding affinity and selectivity towards molecular targets, which can lead to varied physiological effects .

Biological Activity and Applications

Research has demonstrated several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown potential in inhibiting cancer cell proliferation through its interactions with key signaling pathways involved in tumor growth .
    • Studies indicate that derivatives of this compound can exhibit significant anticancer properties by targeting specific oncogenic pathways.
  • Neuroprotective Effects :
    • Research has highlighted its role as a GSK-3β inhibitor, which is essential in neurodegenerative diseases like Alzheimer's. Compounds based on the cyclopropanecarboxamide scaffold have demonstrated neuroprotective effects by restoring cell viability in models of tau hyperphosphorylation .
    • Inhibition of GSK-3β also correlates with reduced neuroinflammation, making it a candidate for therapeutic development in neurodegenerative disorders .
  • Anti-inflammatory Properties :
    • Studies have shown that this compound can suppress the production of pro-inflammatory cytokines and nitric oxide in microglial cells, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of oncogenic pathways
NeuroprotectionGSK-3β inhibition
Anti-inflammatoryCytokine suppression

Notable Research Findings

  • A study reported that compounds similar to this compound exhibited IC50_{50} values as low as 8 nM against GSK-3β, underscoring their potency as inhibitors .
  • Another investigation demonstrated that these compounds could significantly reduce levels of inflammatory markers in cell models, further supporting their therapeutic potential .

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